(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKNLIGHOXHKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the reaction of 2-methoxybenzaldehyde and 1-methyl-1H-imidazol-2-amine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). A catalytic amount of acetic acid is often added to facilitate imine formation. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) selectively converts the imine to the desired amine while preserving other functional groups.
Key Parameters:
Advantages and Limitations
Reductive amination avoids over-alkylation issues common in direct alkylation methods. However, the requirement for moisture-free conditions and the toxicity of NaBH3CN pose challenges for large-scale production.
Condensation Reactions with Modified Imidazole Precursors
Alternative routes utilize pre-functionalized imidazole derivatives to streamline synthesis. For example, 1-methyl-1H-imidazole-2-carbaldehyde can react with 2-methoxyphenylmagnesium bromide in a Grignard reaction, followed by amination.
Stepwise Synthesis Protocol
- Grignard Addition:
- Oxidation and Amination:
Optimization Data:
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Addition | THF, −78°C | 82 | 90 |
| Oxidation | PCC, CH2Cl2 | 75 | 88 |
| Leuckart Reaction | NH4HCO2, 150°C | 68 | 85 |
N-Alkylation of Imidazole Derivatives
N-Alkylation offers a direct route to introduce the methyl group onto the imidazole ring before coupling with the methoxyphenyl moiety.
Methylation of Imidazole
- Base-Mediated Alkylation:
- Treat 1H-imidazol-2-amine with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF).
- Heat at 60°C for 6 hours to yield 1-methyl-1H-imidazol-2-amine .
- Coupling with 2-Methoxyphenyl Group:
Critical Considerations:
- Excess methyl iodide leads to quaternary ammonium salts, reducing yield.
- DMF as a solvent enhances reactivity but complicates removal during purification.
Multi-Step Synthesis via Nitrobenzene Intermediates
A novel approach reported in recent literature involves nitrobenzene as a solvent and reactant, enabling high-temperature coupling reactions.
Reaction Sequence
- Formation of Quinoline Intermediate:
- Suzuki-Miyaura Cross-Coupling:
Performance Metrics:
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 65–78 | 90–95 | Moderate | High |
| Condensation | 68–75 | 85–88 | Low | Moderate |
| N-Alkylation | 70–82 | 88–90 | High | Low |
| Multi-Step Synthesis | 58 | 95 | Low | Very High |
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions due to its amine and aromatic groups. For example:
-
Imine Formation : Reacts with aldehydes to form Schiff bases under acidic or neutral conditions. This reaction is critical for synthesizing larger heterocyclic frameworks .
-
Cyclization : When treated with carbonyl compounds (e.g., ketones), it undergoes cyclization to form fused imidazole derivatives, as observed in analogous structures .
Nucleophilic Substitution Reactions
The methanamine group acts as a nucleophile in substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines. For example:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .
Metal-Catalyzed Coupling Reactions
The imidazole ring facilitates coordination with transition metals, enabling cross-coupling reactions:
-
Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts, enhancing structural diversity .
-
Suzuki Coupling : Limited reactivity observed due to steric hindrance from the methoxyphenyl group, but feasible with electron-deficient boronic acids .
Acid/Base-Mediated Reactions
-
Protonation : The imidazole nitrogen (pKa ~6.9) protonates in acidic conditions, forming water-soluble salts (e.g., dihydrochloride derivatives) .
-
Deprotonation : Reacts with strong bases (e.g., NaH) to generate nucleophilic intermediates for further functionalization .
Table 1: Key Reaction Conditions and Outcomes
Stability and Reactivity Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine. For instance, derivatives of imidazole have shown promising results in inhibiting cancer cell proliferation. A study indicated that modifications in the imidazole structure can significantly enhance the cytotoxic activity against various cancer cell lines . The presence of the methoxy group may also influence the compound's interaction with biological targets, potentially increasing its efficacy.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of imidazole derivatives. Research has demonstrated that certain compounds within this class exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways . The (2-methoxyphenyl) moiety may contribute to this activity by enhancing lipophilicity and cellular uptake.
Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions, including Suzuki coupling and other cross-coupling reactions, to form more complex heterocycles . For example, it has been utilized in synthesizing 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, showcasing its utility in constructing novel structures with potential pharmacological activities .
Fluorescent Materials
The fluorescent properties of some derivatives containing the imidazole ring have been studied for applications in materials science. The incorporation of (2-methoxyphenyl) can enhance fluorescence efficiency, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and sensors . The tunability of their optical properties through structural modifications provides a pathway for developing advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-methoxyphenyl)(1H-imidazol-2-yl)methanamine: Lacks the methyl group on the imidazole ring.
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)ethanamine: Has an ethanamine backbone instead of methanamine.
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)propanamine: Has a propanamine backbone instead of methanamine.
Uniqueness
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl group and the methyl-imidazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyphenyl group and an imidazole moiety, both of which are known to influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The methoxyphenyl group enhances lipophilicity, facilitating membrane permeability and target interaction. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and other pathological processes.
- Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research involving platinum(II) complexes derived from this compound demonstrated significant cytotoxic effects on cancer cell lines, such as NCI-H460 lung cancer cells. The effective concentration (EC50) values ranged from 0.115 mM to 1.1 mM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
Antimicrobial and Antifungal Activity
The compound has also been evaluated for antimicrobial and antifungal properties. Preliminary studies suggest that it exhibits activity against various pathogens, although detailed mechanisms remain to be fully elucidated. The presence of the imidazole ring is believed to contribute to its bioactivity by interacting with microbial enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2-methoxyphenyl)(1H-imidazol-2-yl)methanamine | Lacks the methyl group on the imidazole ring | Potentially different binding affinities |
| (2-methoxyphenyl)(1-methyl-1H-indol-2-yl)methanamine | Indole ring instead of an imidazole ring | Different biological activities due to structural variance |
| (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine | Similar methoxyphenyl group | Explored for different pharmacological effects |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of specific functional groups in determining pharmacological profiles.
Case Studies
One notable case study involved the synthesis and characterization of platinum complexes incorporating (1-methyl-1H-imidazol-2-yl)methanamine derivatives. These complexes exhibited enhanced cytotoxicity against lung cancer cells and were shown to induce DNA damage through interaction with nuclear DNA . These findings suggest that modifying the imidazole component can significantly affect therapeutic outcomes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted imidazole precursor (e.g., 1-methyl-1H-imidazole-2-carbaldehyde) with a 2-methoxyphenyl Grignard reagent or via reductive amination using sodium cyanoborohydride (NaBH3CN) . Key steps include optimizing reaction time (12-24 hours) and temperature (60-80°C) in polar aprotic solvents like dimethylformamide (DMF) . Yield optimization may require iterative adjustment of stoichiometry and purification via column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, particularly if chiral centers are present .
Q. What stability considerations are critical during storage and handling?
- Methodology : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) and moisture. Stability tests (TGA/DSC) under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodology :
- Orthogonal Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to validate functional groups.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Dynamic NMR : Assess rotational barriers of methoxy or imidazole groups if splitting patterns suggest conformational exchange .
Q. What experimental strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity (DMF vs. THF), reaction time, and catalyst type .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions (e.g., imidazole ring decomposition) .
- Catalyst Screening : Test Pd/C or Ni-based catalysts for reductive amination steps to enhance efficiency .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Antifungal Assays : Microdilution assays (CLSI M38) against Candida albicans or Aspergillus fumigatus, with MIC values compared to fluconazole .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50 values and selectivity indices .
- Membrane Interaction Studies : Fluorescence anisotropy using DPH-labeled liposomes to evaluate disruption of fungal membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
